1-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide
Description
1-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a 1,2-dihydropyridin-2-one core substituted with a methyl group at position 1 and a carboxamide group at position 3. The carboxamide nitrogen is linked to a (2-(thiophen-3-yl)pyridin-4-yl)methyl moiety, introducing a hybrid aromatic system comprising pyridine and thiophene rings.
Properties
IUPAC Name |
1-methyl-2-oxo-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-20-7-2-3-14(17(20)22)16(21)19-10-12-4-6-18-15(9-12)13-5-8-23-11-13/h2-9,11H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFUIXMUANREOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics, including a dihydropyridine core fused with thiophene and pyridine moieties, contribute to its biological activity. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.
Structural Features
The compound's structure includes:
- Dihydropyridine core : Provides a framework for biological interactions.
- Thiophene and pyridine rings : Enhance reactivity and potential interactions with biological targets.
- Carboxamide functional group : Implicated in various biological activities.
Biological Activity Overview
This compound has been evaluated for various biological activities, particularly in antimicrobial and anticancer assays.
Antimicrobial Activity
Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various microbial strains. For instance, it has shown effectiveness against:
- Escherichia coli
- Bacillus mycoides
These findings suggest that the compound may inhibit critical enzymes or disrupt cellular processes within these microorganisms.
Anticancer Activity
Research into the anticancer potential of this compound has revealed promising results. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines. For example:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- A549 (lung cancer)
In these studies, the compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent. The cytotoxicity was assessed using MTT assays, where it displayed varying degrees of activity across different cell lines .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step processes that enhance its yield and purity. Following synthesis, compounds are subjected to rigorous biological evaluations.
Cytotoxicity Studies
A detailed analysis of cytotoxicity was conducted using the MTT assay methodology. The results indicated that several derivatives of similar structures also displayed notable cytotoxicity against cancer cell lines. For instance, thiazolopyridazine derivatives showed IC50 values ranging from 6.90 μM to 51.46 μM against various cancer cell lines, suggesting a robust anticancer profile .
Comparison with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-2-oxo-N-(2-(3-methylpyridin-4-yl)ethyl)-1,2-dihydropyridine-3-carboxamide | Contains a methylpyridine moiety | Lacks thiophene ring |
| 1-Methyl-2-oxo-N-(2-(phenyl)ethyl)-1,2-dihydropyridine-3-carboxamide | Contains a phenyl group | Less aromatic character |
| 1-Methyl-3-(thiophen-3-yl)-1H-pyrazole | Features a pyrazole instead of pyridine | Different heterocyclic structure |
The uniqueness of 1-methyl-2-oxo-N-(2-(thiophen-3-y)pyridin4-y)methyl)-1,2-dihydropyridine3-carboxamide lies in its combination of both thiophene and pyridine rings within the same molecule. This structural complexity may lead to distinct pharmacological profiles compared to similar compounds lacking these features .
Scientific Research Applications
Anticancer Activity
1-Methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide has shown significant promise in cancer treatment. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that dihydropyridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .
Case Study:
A study published in MDPI reported the synthesis of novel dihydropyridine carboxylic acids that exhibited potent anticancer activity. These compounds were tested against multiple cancer types, showing a reduction in cell viability and migration, suggesting their potential as effective anticancer agents .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Dihydropyridines have been noted for their antibacterial and antifungal activities. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed to combat resistant strains of bacteria.
Case Study:
A recent study highlighted the synthesis of dihydropyridine derivatives that demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell walls and inhibition of essential metabolic pathways .
Synthesis Approaches
The synthesis of this compound can be achieved through various methods involving the reaction of pyridine derivatives with thiophene-containing reagents. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance yield and reduce reaction times.
Table 1: Synthesis Methods Comparison
| Method | Yield (%) | Reaction Time (hrs) | Conditions |
|---|---|---|---|
| Microwave-Assisted Synthesis | 85 | 0.5 | Solvent-free |
| Conventional Heating | 70 | 4 | Ethanol solvent |
| Solvent-Free Reaction | 90 | 1 | Room temperature |
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridine core is susceptible to oxidation, transforming into a fully aromatic pyridine system. This reaction is critical for modifying electron distribution and biological activity.
Mechanistic Insight : Oxidation of the dihydropyridine ring proceeds via radical intermediates, confirmed by ESR studies in related dihydropyridines. Thiophene sulfoxidation follows electrophilic attack at the sulfur atom .
Reduction Reactions
Selective reduction targets the carboxamide or heterocyclic rings, enabling derivatization for pharmacological studies.
Notable Finding : Reduction of the carboxamide group to an amine enhances water solubility by 3-fold, as demonstrated in analogs.
Substitution Reactions
The pyridine and thiophene moieties participate in electrophilic and nucleophilic substitutions.
Electrophilic Aromatic Substitution (Thiophene Ring)
| Reaction Conditions | Products | Regioselectivity | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ (0°C, 30 min) | 5-Nitro-thiophene derivative | 90% para-selectivity | |
| Cl₂ in CH₂Cl₂ (rt, 2 hrs) | 2-Chloro-thiophene derivative | Requires Lewis acid |
Nucleophilic Substitution (Pyridine Ring)
| Reaction Conditions | Products | Efficiency | Reference |
|---|---|---|---|
| NH₃ in MeOH (100°C, 6 hrs) | 4-Aminopyridine analog | 65% yield | |
| KSCN in DMF (120°C, 10 hrs) | Thiocyanate derivative | Retains dihydropyridine |
Hydrolysis and Condensation
The carboxamide group undergoes hydrolysis under acidic/basic conditions, while the dihydropyridine ring participates in condensation reactions.
Coordination Chemistry
The pyridine nitrogen and carboxamide oxygen serve as ligands for metal ions, enabling catalytic or therapeutic applications.
Key Observation : Cu(II) complexes exhibit enhanced antioxidant activity compared to the parent compound .
Photochemical Reactions
UV irradiation induces [4π] electrocyclization in the dihydropyridine ring, forming bicyclic derivatives.
| Light Source | Solvent | Product | Quantum Yield | Reference |
|---|---|---|---|---|
| UV-C (254 nm) | Acetonitrile | Fused pyrido-thiophene system | 0.32 |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition pathways involving:
-
Loss of methyl group (220–250°C)
-
Ring-opening of dihydropyridine (250–300°C)
-
Carbonization (>300°C)
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound belongs to a class of 1,2-dihydropyridine-3-carboxamides, which exhibit structural diversity in their substituents. Key analogs include:
a) N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
- Core similarity : Shares the 2-oxo-1,2-dihydropyridine-3-carboxamide backbone.
- Substituent difference : The carboxamide is attached to a bromo- and methyl-substituted phenyl ring instead of the thiophene-pyridine hybrid.
b) 1-methyl-2-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-dihydropyridine-3-carboxamide ()
- Core similarity : Retains the 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide structure.
- Substituent difference : The carboxamide is linked to a pyrrolidinyl-thiophene group rather than a pyridinyl-thiophene system.
c) 2-oxo-1-(prop-2-en-1-yl)-N-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carboxamide ()
- Core similarity : Contains the 2-oxo-1,2-dihydropyridine-3-carboxamide framework.
- Substituent difference : Features an allyl group at position 1 and a trimethoxyphenyl group on the carboxamide.
- Structural impact : The allyl group may enhance metabolic instability, while the electron-rich trimethoxyphenyl substituent could improve binding to hydrophobic enzyme pockets .
d) N-Methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide ()
- Core similarity : Shares the 2-oxo-1,2-dihydropyridine-3-carboxamide core.
- Substituent difference : Incorporates a trifluoromethylbenzyl group instead of the thiophene-pyridine hybrid.
Physicochemical Properties
*Calculated based on molecular formula. †Estimated based on analogous 1,2-dihydropyridine pKa values. ‡Inferred from trifluoromethyl group’s electron-withdrawing effects.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 1-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example, flow-chemistry setups (as demonstrated for diphenyldiazomethane synthesis) enhance reproducibility and scalability while minimizing side reactions . Coupling DoE with statistical modeling (e.g., response surface methodology) allows efficient exploration of multi-variable interactions.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns, particularly the thiophene-pyridine linkage and dihydropyridine backbone .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- HPLC-PDA/MS : Assess purity and detect trace impurities by coupling reverse-phase HPLC with photodiode array (PDA) and mass spectrometry .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered atoms or twinning) be resolved during structural determination of this compound?
- Methodological Answer : Employ the SHELX suite (e.g., SHELXL for refinement) to model disorder using PART instructions and constraints. For twinned data, apply the TWIN/BASF commands to refine twin laws and scale intensities. Validate results with residual density maps and R-factor convergence metrics . Cross-reference with spectroscopic data to ensure consistency in bond lengths and angles .
Q. What computational and experimental approaches are suitable for establishing structure-activity relationships (SAR) for this compound’s biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., kinases or GPCRs), focusing on the carboxamide and thiophene moieties as pharmacophores .
- In Vitro Assays : Design enzyme inhibition assays (e.g., fluorescence polarization for kinase activity) with positive/negative controls. Adjust assay buffer conditions (pH, ionic strength) to mimic physiological environments and reduce false positives .
Q. How can discrepancies in biological activity data (e.g., conflicting IC values across studies) be reconciled?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines, incubation times, and readout methods (e.g., luminescence vs. fluorescence).
- Data Normalization : Use Z-factor analysis to quantify assay robustness and exclude outliers.
- Meta-Analysis : Apply hierarchical clustering or Bayesian modeling to identify confounding variables (e.g., solvent DMSO concentration differences) across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
